2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Description
This compound is a structurally complex quinazolinone derivative featuring dual 3,4-dihydroquinazolin-4-one cores interconnected via a sulfur-containing ethyl bridge. Each quinazolinone moiety is substituted with a sulfanyl-linked acetamide group, further modified with a phenylethyl carbamoyl moiety.
Properties
IUPAC Name |
2-[4-oxo-3-[2-[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]ethyl]quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N6O4S2/c45-33(39-21-19-27-11-3-1-4-12-27)25-49-37-41-31-17-9-7-15-29(31)35(47)43(37)23-24-44-36(48)30-16-8-10-18-32(30)42-38(44)50-26-34(46)40-22-20-28-13-5-2-6-14-28/h1-18H,19-26H2,(H,39,45)(H,40,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFCEXAZWOGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3,4-Dihydroquinazolin-4(3H)-one via Green Condensation
Procedure (Adapted from):
Anthranilamide (1.0 equiv) and 2-phenylethylamine-derived aldehyde (1.2 equiv) are suspended in aqueous reverse ZnO nanomicelles (10 mol% catalyst). The mixture is stirred at 70°C for 2–4 h, yielding 3-phenylethyl-3,4-dihydroquinazolin-4(3H)-one. ZnO nanomicelles enhance reaction efficiency (99% yield) by stabilizing intermediates in micellar cavities.
Critical Parameters:
Copper-Catalyzed N-Alkylation for Side Chain Elaboration
Procedure (Adapted from):
3-Amino-3,4-dihydroquinazolin-4(3H)-one (1.0 equiv), ethyl 2-isocyanobenzoate (1.1 equiv), and Cu(OAc)₂·H₂O (5 mol%) are dissolved in anisole. After adding 2-phenylethylamine (1.5 equiv), the reaction undergoes microwave irradiation (150°C, 20 min), affording N-alkylated quinazolinone in 77% yield.
Advantages :
- Microwave acceleration reduces reaction time from hours to minutes
- Anisole as a green solvent minimizes environmental impact
Thioether-Acetamide Linker Installation
Chloroacetylation of Quinazolinone Amines
Procedure (Adapted from):
3-Aminoquinazolinone (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dry CH₂Cl₂ with Et₃N (1.5 equiv). After 30 min stirring, 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide precipitates (85–92% yield).
Key Observations :
Thiol-Displacement for Sulfanyl Bridge Formation
Procedure (Adapted from):
The chloroacetamide intermediate (1.0 equiv) reacts with 2-sulfanylmethylquinazolinone (1.1 equiv) in EtOH containing Yb(OTf)₃ (0.5 equiv). Microwave heating at 80°C for 2 h induces nucleophilic substitution, yielding the bis-thioether product in 68% yield.
Optimization Insights :
- Ytterbium triflate enhances reaction rate via Lewis acid catalysis
- Ethanol permits trituration-based purification, avoiding column chromatography
Final Coupling and Characterization
Amide Bond Formation with Phenylethylamine
Procedure :
2-Sulfanylacetamide (1.0 equiv) and 2-phenylethylamine (1.5 equiv) undergo HATU-mediated coupling in DMF. After 12 h at 25°C, the product is isolated via silica gel chromatography (62% yield).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.02 (s, 3H, CH₃), 3.75 (d, J = 15.5 Hz, 1H, CH₂), 4.94 (s, 2H, SCH₂), 7.25–7.45 (m, 10H, Ar-H)
- HPLC : tR = 5.78 min, UV₂₅₄ = 98% purity
Comparative Analysis of Synthetic Routes
| Step | Method A () | Method B () | Method C () |
|---|---|---|---|
| Quinazolinone Yield | 99% | 77% | 68% |
| Catalyst | ZnO Micelles | Cu(OAc)₂ | Yb(OTf)₃ |
| Solvent | H₂O | Anisole | EtOH |
| Purification | Filtration | Column | Trituration |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as sulfanyl and quinazolinone .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that quinazolinone derivatives, including compounds similar to 2-[(4-oxo-3-{...})], exhibit significant anticancer properties. These compounds are known to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
Compounds containing quinazoline moieties have been studied for their antimicrobial effects against a range of pathogens. The presence of sulfur atoms in the structure enhances the compound's ability to disrupt microbial cell membranes, leading to effective bactericidal activity. Studies have shown that derivatives similar to this compound can inhibit both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Neurological Applications
Neuroprotective Effects
Some derivatives of quinazoline have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may act by reducing oxidative stress and inflammation in neuronal cells. For instance, compounds with similar structures have been shown to protect against neuronal damage induced by excitotoxicity and oxidative stress, which are common features in conditions like Alzheimer's disease .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by studies showing that quinazoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests that the compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of compounds like 2-[(4-oxo-3-{...})] is crucial for optimizing their efficacy and reducing toxicity. Research has indicated that modifications in the side chains or functional groups can significantly impact biological activity. For example, variations in the phenylethyl group have been linked to enhanced binding affinity to target receptors involved in cancer progression .
Synthesis and Derivatives
The synthesis of 2-[(4-oxo-3-{...})] involves multiple steps, including the formation of key intermediates through condensation reactions and cyclization processes. The ability to synthesize various derivatives allows for extensive exploration of their biological activities, leading to a library of compounds with tailored properties for specific therapeutic targets .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA and proteins. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s symmetrical design and phenylethyl carbamoyl groups distinguish it from analogs with monocyclic quinazolinones or simpler aryl substituents.
- Substituents like chlorine, methoxy, or sulfamoyl in analogs influence electronic properties and binding affinity .
Bioactivity and Mode of Action
- Bioactivity Clustering: Compounds with similar quinazolinone scaffolds and sulfanyl-acetamide linkages cluster into groups with related bioactivity profiles. For example, chlorophenyl-substituted derivatives (e.g., ) exhibit antimicrobial activity, while trifluoromethylphenyl analogs (e.g., ) may target kinases due to electron-withdrawing substituents .
- Activity Cliffs: Minor structural changes can lead to significant potency differences. For instance, replacing a chlorophenyl group with a methoxyphenyl (electron-donating vs.
- Target Prediction : The phenylethyl carbamoyl groups in the target compound may enhance binding to HDACs or proteases, as seen in aglaithioduline (70% similarity to SAHA, an HDAC inhibitor) .
Pharmacokinetic and Physicochemical Properties
- Solubility and Permeability : The target compound’s high molecular weight (~700) and symmetrical structure may reduce solubility compared to smaller analogs (e.g., molecular weight ~460–500 in ). Phenylethyl groups could improve membrane permeability but increase metabolic instability .
- Metabolism : Sulfanyl linkages are susceptible to oxidative metabolism, whereas electron-withdrawing groups (e.g., trifluoromethyl in ) may slow degradation .
Biological Activity
The compound 2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features multiple functional groups, including quinazoline derivatives and sulfanyl moieties, which are known to contribute to various biological activities.
Pharmacological Properties
Research indicates that compounds within the quinazoline family exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific compound under consideration has been evaluated for its activity against several targets:
- COX Inhibition : Similar compounds have shown promising COX-2 inhibitory activity. For instance, derivatives of quinazoline have been reported to inhibit COX enzymes effectively, leading to reduced inflammation .
- Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. Studies have demonstrated that modifications in the structure can enhance their efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Effects : The presence of phenylethyl and sulfanyl groups suggests potential antimicrobial activity. Compounds with similar structures have been documented to exhibit significant antibacterial and antifungal properties .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of cyclooxygenase enzymes (COX) leads to decreased prostaglandin synthesis, which is crucial in mediating inflammatory responses.
- Cell Cycle Arrest : Quinazoline derivatives have been shown to interfere with cell cycle progression in cancer cells, particularly by targeting specific kinases involved in cell division .
Case Studies
- COX-2 Inhibition Study : A study evaluating similar quinazoline derivatives demonstrated a maximum COX-2 inhibition rate of 47.1% at a concentration of 20 μM . This suggests that the compound may possess comparable inhibitory effects.
- Anticancer Evaluation : A recent investigation into quinazoline-based compounds revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the potential for this compound in cancer therapeutics .
Data Summary
The following table summarizes key findings related to the biological activities of similar compounds:
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step protocols starting with the quinazolinone core, followed by functionalization with sulfanyl and phenylethylacetamide groups. Key steps include:
- Core preparation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea to form the dihydroquinazolinone scaffold .
- Sulfanyl introduction : Thiolation using Lawesson’s reagent or NaSH under inert conditions (e.g., N₂ atmosphere) to avoid oxidation .
- Optimization : Adjusting catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for solubility). Reaction monitoring via TLC/HPLC ensures intermediate purity. Computational tools like COMSOL Multiphysics can model reaction kinetics to optimize temperature/pressure .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., quinazolinone NH at δ 10–12 ppm) and verifies sulfanyl (-S-) linkage via coupling patterns .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and fragmentation patterns of the acetamide moiety .
- X-ray Crystallography : Resolves stereochemistry of the dihydroquinazolinone core and inter-molecular interactions (e.g., π-π stacking) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Functional Group Variation : Synthesize analogs by replacing the phenylethyl group with heteroaromatic rings (e.g., pyridine) to assess hydrophobicity effects on bioavailability .
- Bioactivity Profiling : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects with potency .
- Computational SAR : Molecular docking (AutoDock Vina) identifies key binding residues, while QSAR models predict bioactivity based on electronic descriptors (e.g., logP, polar surface area) .
Advanced: How should researchers address contradictory data in biological assays (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cell viability) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results .
- Assay Standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number. Validate with reference compounds (e.g., staurosporine as a kinase inhibitor control) .
- Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity independently, resolving conflicts from indirect assays .
Basic: What pharmacokinetic properties should be prioritized in preclinical studies?
Methodological Answer:
- Lipinski’s Rule Compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to predict oral bioavailability .
- In Vitro ADME :
- Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction, critical for dose adjustment .
Advanced: How can AI enhance the design of derivatives with improved target selectivity?
Methodological Answer:
- Generative Chemistry : Use deep learning models (e.g., REINVENT) to propose novel analogs with optimized steric/electronic profiles .
- Binding Affinity Prediction : Train neural networks on kinase inhibitor datasets to prioritize derivatives with selective binding to target vs. off-target kinases (e.g., EGFR vs. VEGFR) .
- Dynamic QSAR : Incorporate molecular dynamics (MD) simulations to account for protein flexibility, improving selectivity predictions .
Basic: What safety protocols are essential for handling this compound in vitro?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and solubilization .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
- Emergency Procedures : For spills, apply absorbent materials (e.g., vermiculite) and decontaminate with 70% ethanol. Immediate rinsing with PBS for accidental skin contact .
Advanced: How can researchers resolve synthetic challenges (e.g., low yield in sulfanyl coupling)?
Methodological Answer:
- Catalyst Screening : Test Pd₂(dba)₃/Xantphos for Buchwald-Hartwig coupling vs. CuI/1,10-phenanthroline for Ullmann-type reactions .
- Protection/Deprotection Strategies : Temporarily mask reactive amines with Boc groups to prevent side reactions during thiolation .
- Green Chemistry Approaches : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to improve sustainability and yield .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., PTEN) to confirm pathway-specific effects .
- Chemical Proteomics : Use clickable probes (alkyne-tagged analogs) to pull down interacting proteins, identified via LC-MS/MS .
- In Vivo Imaging : Radiolabel the compound with ¹⁸F for PET imaging to track biodistribution and target engagement in animal models .
Basic: What computational tools are recommended for preliminary solubility and stability assessments?
Methodological Answer:
- Solubility Prediction : Use Schrödinger’s QikProp to estimate aqueous solubility (logS) and identify problematic substituents .
- Degradation Pathways : Gaussian-based DFT calculations predict hydrolysis susceptibility (e.g., acetamide bond cleavage at pH < 3) .
- pKa Estimation : ADMET Predictor or MarvinSketch to optimize formulation pH for maximum stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
